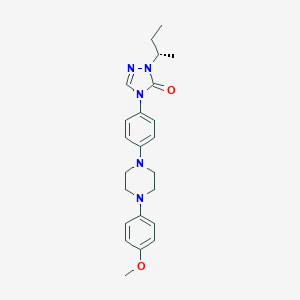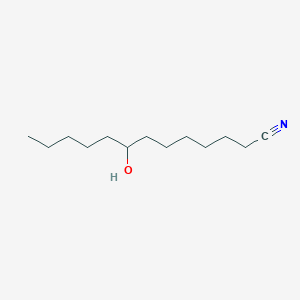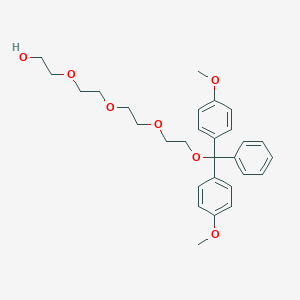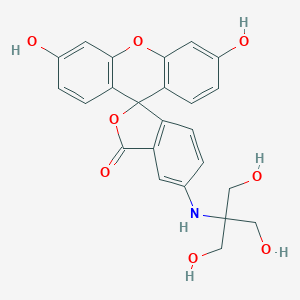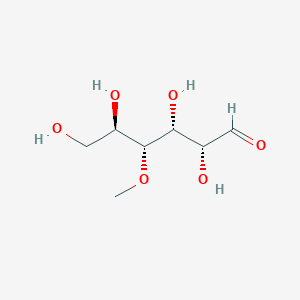
4-O-Methyl-D-glucose
説明
4-O-Methyl-D-glucose is a glucose derivative that has shown significant effectiveness in unraveling the intricate mechanisms of glucose transporters and their influence on glucose metabolism . It is a monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 .
Molecular Structure Analysis
The molecular structure of 4-O-Methyl-D-glucose consists of a glucose molecule with a methoxy group (-OCH3) attached to the 4th carbon . The InChI Key is GQYKSISLCPUNJT-BDVNFPICSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-O-Methyl-D-glucose include a boiling point of 456.9±45.0 °C, a density of 1.394±0.06 g/cm3, and a pKa of 12.42±0.20 .
科学的研究の応用
Brain Tumor Detection
4-O-Methyl-D-glucose analogs, like 3-O-Methyl-D-glucose (3-OMG), are studied for their potential as CEST-contrast agents in tumor detection, particularly for malignant brain tumors. This research compares their effectiveness with D-glucose in detecting brain tumors (Sehgal et al., 2018).
Blood-Brain Barrier Transport
Studies on 3-O-Methyl-D-glucose, a structural analog, have focused on its use in understanding blood-brain barrier transport and hexose distribution in the brain. It's crucial that these analogs remain chemically unaltered in the tissues for accurate transport studies (Jay et al., 1990).
Sugar Transport in Organisms
Research on Neurospora crassa, a model organism, shows that 3-O-Methyl-D-glucose is a substrate for glucose transport systems. This analog cannot be phosphorylated like D-glucose, offering insights into the facilitated diffusion transport and ATP-dependent phosphorylation in glucose metabolism (Scarborough, 1970).
Diabetes Research
Machine learning and data mining methods in diabetes research have leveraged glucose and its analogs to predict and diagnose diabetic complications. These studies focus on genetic backgrounds, environmental factors, and healthcare management related to diabetes mellitus (DM), using glucose as a key biomarker (Kavakiotis et al., 2017).
Synthesis of Mirror-Image Carbohydrates
Research into the synthesis of unnatural enantiomers of carbohydrates, using compounds like methyl D-glucoside and D-glucose pentaacetate, has implications for the synthesis and study of 4-O-Methyl-D-glucose analogs. This contributes to understanding the biochemical properties of mirror-image sugars (Boulineau & Wei, 2004).
Imaging Glucose Transport in Brain
Studies using 3-O-Methyl-D-glucose with MRI techniques like chemical exchange-sensitive spin-lock at high magnetic fields have been used to image glucose transport in both normal and ischemic brains. This research provides insights into brain glucose metabolism and potential applications in stroke and neurology (Jin et al., 2017).
Plant Defense Mechanisms
2-[¹⁸F]fluoro-2-deoxy-d-glucose (¹⁸FDG), a glucose analog, has been used to study glycoside biosynthesis in plants as a response to defense induction. This novel application in plant science offers insights into carbohydrate allocation and plant responses to environmental stimuli (Ferrieri et al., 2012).
Novel Method for 4-O-Methyl-D-glucose Preparation
A novel method for the preparation of 4-O-Methyl-D-glucose and its glucuronic acid counterpart has been developed from the acid hydrolysis product of hemicellulose of Populustacamahacca Mill. This provides a new pathway for synthesizing these sugars (Gorin, 1957).
Safety And Hazards
When handling 4-O-Methyl-D-glucose, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of 4-O-Methyl-D-glucose research could involve its potential applications in the development of carbohydrate-containing therapeutics. This could include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, the use of 4-O-Methyl-D-glucose in dynamic glucose-enhanced (DGE) MRI for cancer detection is also a promising area of research .
特性
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKSISLCPUNJT-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315186 | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Methyl-D-glucose | |
CAS RN |
4132-38-1 | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




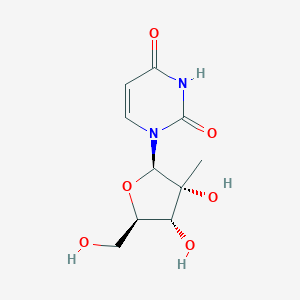
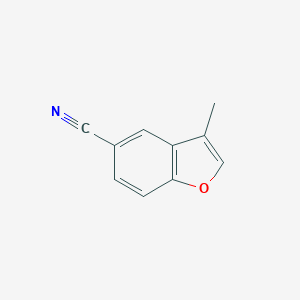



![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
